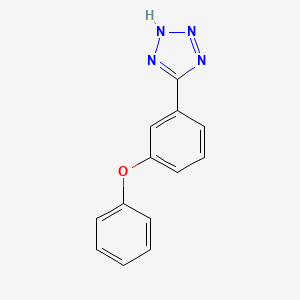
5-(3-Phenoxyphenyl)-1H-tetrazole
Overview
Description
5-(3-Phenoxyphenyl)-1H-tetrazole (PPT) is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PPT is a chemical compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Functionalization
5-Substituted tetrazoles, including 5-(3-phenoxyphenyl)-1H-tetrazole, have widespread applications in various fields such as organic chemistry, medicinal chemistry, and material science. They are valuable intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. Their role in medicinal chemistry is notable for being non-classical bioisosteres of carboxylic acids, offering similar acidities but with enhanced lipophilicity and metabolic stability. This makes them crucial in the pharmacokinetics, pharmacodynamics, and metabolism improvement of associated drugs (Roh, Vávrová, & Hrabálek, 2012).
Corrosion Inhibition
Tetrazole derivatives are investigated for their efficacy as corrosion inhibitors for metals in aggressive environments, such as chloride solutions. Studies demonstrate that compounds like 5-(3-phenoxyphenyl)-1H-tetrazole can significantly reduce the corrosion rate of metals, including copper, in these conditions. Their protective action increases with the pH, highlighting their potential in industrial applications to safeguard metals from corrosion (Zucchi, Trabanelli, & Fonsati, 1996).
Molecular Docking Studies
The crystal structure and docking studies of tetrazole derivatives have provided insights into their potential as cyclooxygenase-2 (COX-2) inhibitors. Such studies are crucial for understanding the orientation and interaction of molecules within the active site of enzymes, aiding in the development of new pharmaceuticals with targeted action mechanisms (Al-Hourani et al., 2015).
Proton Exchange Membrane Applications
5-(3-Phenoxyphenyl)-1H-tetrazole and its derivatives are explored for their use in proton exchange membranes (PEMs), which are critical components in fuel cells. Their nitrogen-containing heterocyclic structure contributes to proton conductivity, essential for the efficient operation of fuel cells. This showcases the versatility of tetrazole derivatives in energy applications, offering a pathway towards more sustainable energy technologies (Wang et al., 2012).
Green Synthesis and Antibacterial Activity
The development of green synthesis methods for 5-(3-phenoxyphenyl)-1H-tetrazole derivatives highlights the importance of environmentally friendly chemical processes. Moreover, the exploration of their antibacterial activity presents a promising avenue for the development of new antimicrobial agents. This underlines the potential of tetrazole derivatives in contributing to the field of medicinal chemistry and pharmaceutical development, addressing the growing concern over antibiotic resistance (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
properties
IUPAC Name |
5-(3-phenoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-6-11(7-3-1)18-12-8-4-5-10(9-12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNITQBHBADQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426625 | |
| Record name | 5-(3-PHENOXYPHENYL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenoxyphenyl)-1H-tetrazole | |
CAS RN |
374538-02-0 | |
| Record name | 5-(3-Phenoxyphenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374538-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-PHENOXYPHENYL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




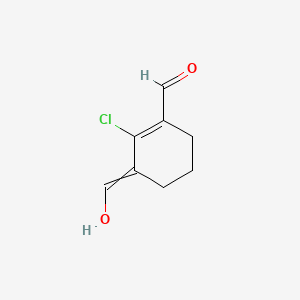

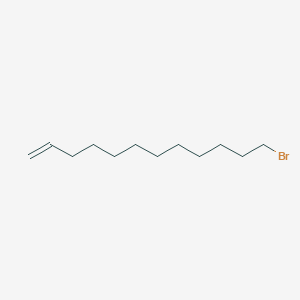
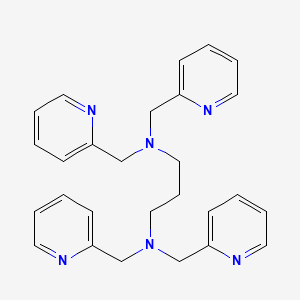
![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)
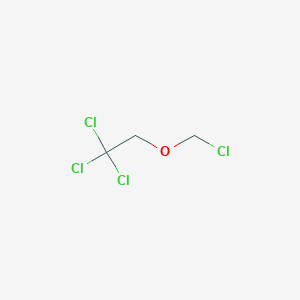
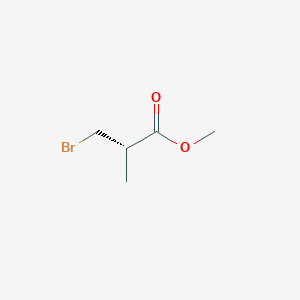




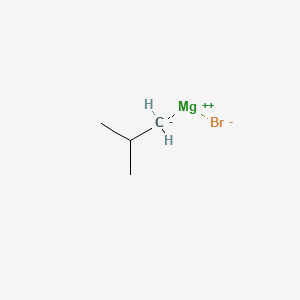
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)